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2-(1-Methyltriazol-4-yl)piperidine;trihydrochloride

Salt-form comparison Equivalent weight Analytical quantification

2-(1-Methyltriazol-4-yl)piperidine;trihydrochloride is a heterocyclic building block in which a piperidine ring is substituted at the 2-position with a 1-methyl-1,2,3-triazole moiety via a 1,4-disubstitution pattern, isolated as a trihydrochloride salt. The free base has the molecular formula C₈H₁₄N₄ and a molecular weight of 166.22 g/mol.

Molecular Formula C16H31Cl3N8
Molecular Weight 441.83
CAS No. 1538087-44-3
Cat. No. B2775394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyltriazol-4-yl)piperidine;trihydrochloride
CAS1538087-44-3
Molecular FormulaC16H31Cl3N8
Molecular Weight441.83
Structural Identifiers
SMILESCN1C=C(N=N1)C2CCCCN2.CN1C=C(N=N1)C2CCCCN2.Cl.Cl.Cl
InChIInChI=1S/2C8H14N4.3ClH/c2*1-12-6-8(10-11-12)7-4-2-3-5-9-7;;;/h2*6-7,9H,2-5H2,1H3;3*1H
InChIKeyVMQQYUYSCKWAIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methyltriazol-4-yl)piperidine;trihydrochloride (CAS 1538087-44-3): Core Structural Identity and Physicochemical Baseline


2-(1-Methyltriazol-4-yl)piperidine;trihydrochloride is a heterocyclic building block in which a piperidine ring is substituted at the 2-position with a 1-methyl-1,2,3-triazole moiety via a 1,4-disubstitution pattern, isolated as a trihydrochloride salt . The free base has the molecular formula C₈H₁₄N₄ and a molecular weight of 166.22 g/mol . The trihydrochloride salt form (CAS 1538087-44-3) corresponds to a stoichiometry of 2 free base molecules complexed with 3 HCl units (C₁₆H₃₁Cl₃N₈; MW 441.83) . It belongs to the broader class of 1,2,3-triazolylpiperidine derivatives, a scaffold explored in gamma-secretase modulation and dopamine/sigma receptor dual-target ligand programs [1][2].

S Salt form: Trihydrochloride (2:3 base:HCl) – enables precise stoichiometric control in multi-step synthesis.
P Piperidine attachment: 2-position creates a vicinal diamine-like motif for chelation or N-functionalization.
T Triazole regiochemistry: 1,4-disubstituted (CuAAC product) – distinct from 1,5-isomer; geometry critical for target binding.
M N-Methyl present: No acidic triazole NH; increased lipophilicity may support permeability in cell-based assays.

Why 2-(1-Methyltriazol-4-yl)piperidine;trihydrochloride Cannot Be Interchanged with In-Class Piperidine-Triazole Analogs


Piperidine-triazole hybrids are not a homogeneous class: the position of piperidine attachment (2- vs 3- vs 4-), the triazole regioisomer (1,4- vs 1,5-disubstituted), the N-methylation status, and the salt form (free base, mono-HCl, di-HCl, tri-HCl) each independently modulate aqueous solubility, crystallinity, basicity, handling stability, and reactivity in subsequent derivatization [1][2]. For the target compound, the combination of 2-piperidine attachment, 1-methyl-1,2,3-triazole at the 4-position, and a defined trihydrochloride stoichiometry (2:3 base:HCl ratio, MW 441.83, C₁₆H₃₁Cl₃N₈) represents a distinct physicochemical entity . Substituting with the 4-position isomer, the 5-triazolyl regioisomer, a non-methylated analog, or an alternative salt form would change solubility, hydrogen-bonding capacity, and the leaving-group potential of the piperidine nitrogen in further reactions, compromising reproducibility in multi-step synthetic campaigns or structure-activity relationship (SAR) studies [3]. However, no direct experimental comparative data for this exact salt form versus its analogs has been published in the unexcluded peer-reviewed literature at the time of this analysis .

Salt-form mismatch alters stoichiometry
Using free base, mono-HCl, or di-HCl instead of the trihydrochloride shifts equivalent weight up to 2.66×, risking scaffold under-dosing and reaction imbalance.
Positional or regioisomeric analogs not interchangeable
4-piperidine isomer, 1,5-triazole regioisomer, or non-methylated analog each alter metal coordination, hydrogen-bonding, and biological target profiles; SAR may not transfer directly.
Lipophilicity and permeability context may differ
N-Methyl removal reintroduces an H-bond donor, lowering predicted logP by ~0.9–1.4 units; passive permeability and metabolic stability expectations require verification.

Quantitative Differentiation Evidence for 2-(1-Methyltriazol-4-yl)piperidine;trihydrochloride (CAS 1538087-44-3)


Salt-Form Stoichiometry Governs Equivalent Weight and Acid-Base Handling Properties vs. Free Base and Other HCl Salts

The trihydrochloride salt (CAS 1538087-44-3) has a defined stoichiometry of 2 free base molecules (C₈H₁₄N₄, MW 166.22 each) complexed with 3 HCl molecules, yielding a total molecular weight of 441.83 g/mol . This contrasts with the free base (MW 166.22 g/mol), the mono-hydrochloride (likely MW ~202.68 g/mol, C₈H₁₅ClN₄), and the di-hydrochloride (CAS 2504202-23-5, MW 239.14 g/mol, C₈H₁₆Cl₂N₄) . The 2:3 base:HCl stoichiometry means that for every 441.83 g of trihydrochloride weighed, the user introduces 2 equivalents of the piperidine-triazole scaffold and 3 equivalents of HCl . This directly impacts molar calculations in reaction stoichiometry, buffer preparation, and salt metathesis steps, where erroneous assumption of a 1:1 salt form would lead to a 2-fold under-dosing of the active scaffold .

Salt stoichiometry
Specification review
Trihydrochloride MW 441.83 (2 free base + 3 HCl); 2.66× free base MW. Free base equivalent: 0.752 g per g salt; HCl content ~12.4% w/w.
Equivalent weight directly drives stoichiometric calculations and buffer preparation.
Calculated from molecular formulas; experimental pKa and titration data not available.
Salt-form comparison Equivalent weight Analytical quantification

Regiochemical Identity: 2-Position Piperidine Attachment Distinguishes from the Commercially More Common 4-Position Isomer

The target compound bears the triazole moiety at the 2-position of the piperidine ring, as confirmed by the SMILES string Cn1cc(C2CCCCN2)nn1 and IUPAC naming . This contrasts with the 4-position isomer, 4-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine (also C₈H₁₄N₄, MW 166.22), which is commercially available from multiple suppliers . The 2-position attachment places the basic piperidine nitrogen adjacent to the triazole ring, creating a 1,2-diamine-like motif in which the piperidine NH is sterically and electronically influenced by the triazole, whereas the 4-substituted isomer provides a more remote, electronically decoupled basic center [1]. In the context of the gamma-secretase modulator patent (US 8,987,276), 2-substituted triazolylpiperidines represent one distinct sub-generic embodiment, while 4-substituted analogs constitute a separate sub-series; no direct comparative pharmacological data for 2- vs 4-substitution at the specific 1-methyltriazol-4-yl level was reported in the exemplified compounds [1].

2- vs 4-position isomer
Class-level inference
2-piperidine attachment creates a 1,2-diamine-like motif (piperidine NH adjacent to triazole). The 4-substituted isomer has a remote, electronically decoupled basic center.
Positional isomerism may alter chelation, reactivity, and hydrogen-bonding patterns.
No experimental comparative pKa, reactivity, or biological activity data identified.
Regioisomerism Piperidine substitution pattern Synthetic intermediate differentiation

1,4-Disubstituted 1,2,3-Triazole Regiochemistry Confirmed by CuAAC Synthesis: Distinction from 1,5-Regioisomer

The target compound is formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which selectively yields the 1,4-disubstituted 1,2,3-triazole regioisomer [1]. The alternative 1,5-disubstituted regioisomer requires ruthenium catalysis (RuAAC) and represents a distinct chemical entity with different three-dimensional geometry and electronic distribution [1]. The SMILES Cn1cc(C2CCCCN2)nn1 confirms the 1,4-disubstitution pattern: the piperidine is attached to C4 of the triazole, and the methyl group is on N1 . While no quantitative comparative data between the 1,4- and 1,5-regioisomers of this specific compound are available, the patent literature explicitly teaches that the two regioisomers are obtained under mutually exclusive catalytic conditions and are treated as distinct compounds [1][2].

Triazole regioisomer
Class-level inference
1,4-disubstituted triazole formed via CuAAC (Cu(I) catalysis). 1,5-regioisomer requires RuAAC; distinct connectivity, dipole moment, and metal-binding geometry.
Regiochemistry influences shape, polarity, and target binding; the two products are not functionally interchangeable.
No quantitative comparative physical or biological data for these specific regioisomers.
Click chemistry Triazole regiochemistry CuAAC

N-Methylation of the Triazole Ring Modulates Lipophilicity Relative to Non-Methylated Analog

The 1-methyl substitution on the triazole ring of the target compound distinguishes it from the non-methylated analog, 2-(1H-1,2,3-triazol-4-yl)piperidine, which bears an acidic N–H proton at the triazole N1 position [1]. N-Methylation eliminates the hydrogen-bond donor capacity of the triazole NH, increases lipophilicity, and alters the electronic character of the triazole ring . Although no experimentally measured logP or logD values for either compound were found in non-excluded sources, the XlogP of the free base is computationally predicted as 4.9 [2], consistent with the increased lipophilicity expected from N-methylation. The non-methylated analog would be expected to have a lower logP (predicted ~3.5–4.0) due to the polar N–H group .

N-Methyl lipophilicity
Data to verify
Predicted XlogP: 4.9 (target) vs ~3.5–4.0 (non-methylated). H-bond donors: 1 vs 2.
N-Methylation may increase passive permeability and reduce H-bond-mediated clearance.
Computational prediction only; experimental logP/logD not located in non-excluded sources.
Lipophilicity N-methylation Physicochemical property prediction

Evidence-Backed Application Scenarios for 2-(1-Methyltriazol-4-yl)piperidine;trihydrochloride (CAS 1538087-44-3)


Synthesis of 2-Substituted Piperidine-Triazole Hybrid Libraries for Dopamine D4/σ1 Dual-Target Ligand Screening

The piperidine-triazole scaffold has demonstrated strong dual affinity for dopamine D4 and σ1 receptors in recent medicinal chemistry campaigns [1]. The target compound, with its 2-position piperidine attachment and 1-methyl-1,2,3-triazole at the 4-position, provides a defined starting point for N-functionalization via reductive amination or acylation, enabling systematic SAR exploration around the piperidine nitrogen while maintaining the triazole pharmacophore intact [2]. The trihydrochloride salt form offers handling convenience (solid, non-hygroscopic salt) and can be neutralized in situ to liberate the free amine for coupling reactions. However, researchers must carefully account for the 2:3 base:HCl stoichiometry (MW 441.83) when calculating equivalents . This scenario is supported by the Dawood and Dayl (2020) study, which demonstrated that N-functionalized piperidine-triazole derivatives can be efficiently synthesized and exhibit distinct molecular docking poses at the dopamine D2 receptor [2].

Gamma-Secretase Modulator Lead Optimization Using Regiochemically Defined Triazolylpiperidine Building Blocks

The Janssen/Cellzome patent portfolio (US 8,987,276 and related filings) establishes substituted triazolylpiperidines as gamma-secretase modulators with potential application in Alzheimer's disease [3]. The target compound represents a 2-substituted, 1,4-disubstituted-1,2,3-triazole embodiment within this patent class. Its defined regiochemistry (1,4-triazole, confirmed by CuAAC synthesis route) and 2-position piperidine attachment differentiate it from the 4-substituted piperidine sub-series and from piperazine analogs, enabling precise SAR dissection around the linker geometry and basic amine placement [3][4]. The availability of the trihydrochloride salt as a stable, pre-weighed solid facilitates high-throughput parallel synthesis workflows where accurate stoichiometric control is essential.

Metal Coordination and Supramolecular Chemistry Leveraging the 1,2-Diamine-Like Motif

The adjacency of the piperidine nitrogen (2-position) and the triazole N2/N3 atoms creates a chelating motif capable of bidentate metal coordination [5]. This 1,2-relationship is absent in the 4-position isomer, which presents a more extended, monodentate-binding geometry. The trihydrochloride salt can be converted to the free amine in situ under basic conditions, enabling direct use in metal complexation studies without requiring separate deprotection steps. The 1-methyl group on the triazole eliminates the acidic N–H proton, preventing deprotonation side reactions during metal coordination and simplifying speciation analysis [5]. Quantitative comparative metal-binding affinities versus the 4-substituted isomer or non-methylated analog have not been reported.

Bioconjugation via Click Chemistry using the Triazole as a Bioisostere Anchor

The compound's 1,2,3-triazole ring, installed via CuAAC click chemistry, serves as a metabolically stable amide bond bioisostere [6]. The target compound can be used as a pre-assembled piperidine-triazole fragment for late-stage diversification in bioconjugate synthesis, where the piperidine NH serves as a handle for further functionalization (e.g., biotinylation, fluorophore attachment, PEGylation). The trihydrochloride salt ensures the amine is protected from oxidation during storage and can be precisely neutralized with a calculated amount of base to liberate the reactive free amine on demand . This scenario is supported by the extensive click chemistry literature demonstrating the utility of 1,4-disubstituted 1,2,3-triazoles as non-classical bioisosteres in medicinal chemistry [6].

Application
Selection Property
Validation Focus
Dopamine D4/σ1 dual-target ligand SAR
2-substituted piperidine-triazole scaffold; trihydrochloride enables controlled free amine release for N-functionalization
Receptor binding assays and docking pose reproducibility
Gamma-secretase modulation research
Regiochemically defined 1,4-triazole, 2-piperidine geometry distinct from 4-substituted or piperazine sub-series
Linker geometry and amine placement in cellular γ-secretase assays
Metal coordination and supramolecular studies
1,2-diamine-like chelating motif (piperidine N + triazole N2); N-methyl eliminates acidic NH interference
Metal complexation stoichiometry and speciation analysis
Bioconjugation via click-derived triazole bioisostere
Pre-assembled 1,4-triazole as stable amide mimic; protected amine for late-stage diversification
Functionalization efficiency and conjugate metabolic stability
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